molecular formula C6H4ClFN4 B8282028 3-(Azidomethyl)-2-chloro-5-fluoropyridine CAS No. 870063-51-7

3-(Azidomethyl)-2-chloro-5-fluoropyridine

Cat. No. B8282028
Key on ui cas rn: 870063-51-7
M. Wt: 186.57 g/mol
InChI Key: SKKLQKYASAJZPU-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

The product of Example 127A was processed according to the method of Example 115B except that Pt/C was used instead of Pd/C as catalyst. MS (ESI+) m/z 161 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[C:6]([Cl:12])=[N:7][CH:8]=[C:9]([F:11])[CH:10]=1)=[N+]=[N-]>[Pt]>[Cl:12][C:6]1[C:5]([CH2:4][NH2:1])=[CH:10][C:9]([F:11])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C(=NC=C(C1)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1CN)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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